molecular formula C18H20N2O3S B2669111 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide CAS No. 946299-15-6

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide

Cat. No.: B2669111
CAS No.: 946299-15-6
M. Wt: 344.43
InChI Key: DIXGSNZOJRCRCI-UHFFFAOYSA-N
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Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,2,3,4-tetrahydroquinoline core structure, a privileged scaffold frequently encountered in bioactive molecules. This core is often investigated for its potential interactions with biological targets, similar to other tetrahydroquinoline derivatives that have been explored for the treatment of pain and various diseases . The methanesulfonyl (mesyl) group on the nitrogen atom is a key functional feature, as sulfonamide-containing compounds are a prominent class in pharmaceutical development, with wide-ranging documented activities . Recent synthetic methodologies have focused on efficient pathways to create similar N-methanesulfonyl-1,2,3,4-tetrahydroquinoline structures, highlighting their relevance in contemporary organic synthesis . Researchers value this compound as a key intermediate or building block for constructing more complex molecules. Its structure offers potential sites for further functionalization via metal-catalyzed C-H functionalization, a powerful strategy for the step-economic synthesis of diverse compound libraries for biological screening . This product is intended for research applications as a standard or synthetic intermediate in a laboratory setting only. It is provided for use by qualified professionals. For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-5-3-6-15(11-13)18(21)19-16-9-8-14-7-4-10-20(17(14)12-16)24(2,22)23/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXGSNZOJRCRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline core using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with 3-Methylbenzoic Acid: The final step involves the coupling of the sulfonylated tetrahydroquinoline with 3-methylbenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the methanesulfonyl group to a thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly influencing various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The methanesulfonyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The tetrahydroquinoline core may also play a role in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural features, synthesis routes, physicochemical properties, and functional implications.

Structural Analogues from Carbonic Anhydrase Inhibition Studies ()

describes tetrahydroquinoline derivatives with modifications at the 1- and 7-positions. Key comparisons include:

Compound Name 1-Position Substituent 7-Position Substituent Melting Point (°C) Key Properties/Applications
Target Compound Methanesulfonyl 3-Methylbenzamide Not Reported Potential enzyme inhibition (inferred)
N-(2-Oxo-1,2,3,4-THQ-7-yl)methanesulfonamide (24) Methanesulfonyl Methanesulfonamide 236–237 Carbonic anhydrase inhibition
N-(1-Methyl-2-oxo-1,2,3,4-THQ-7-yl)methanesulfonamide (25) Methyl, Oxo Methanesulfonamide 226–227 Structural analog with methyl/oxo
2-((2,3-Dimethylphenyl)amino)-...benzamide (21) Oxo Substituted benzamide 220–221 N,O-bidentate directing group
  • Structural Differences : The target compound uniquely combines a 1-methanesulfonyl group with a 3-methylbenzamide at the 7-position, whereas analogs like 24 and 25 feature simpler sulfonamide groups. The benzamide moiety in the target compound may enhance π-π stacking interactions in biological systems compared to sulfonamides.
  • Synthesis : Compounds 24 and 25 were synthesized using methanesulfonyl chloride and iodomethane, respectively, in polar aprotic solvents (e.g., THF, DMF) . The target compound’s synthesis likely follows similar sulfonylation and coupling steps.
  • Physicochemical Properties: Melting points for analogs range from 220–282°C, influenced by substituent polarity and crystallinity.

Benzamide Derivatives with N,O-Bidentate Directing Groups ()

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares the 3-methylbenzamide group but differs in the amine substituent:

  • Functional Groups : The hydroxyl and dimethyl groups in ’s compound enable metal coordination, facilitating C–H functionalization reactions. In contrast, the target compound’s methanesulfonyl group may favor electrophilic interactions or enzyme active-site binding.
  • Synthesis: Both compounds utilize 3-methylbenzoyl chloride, but employs 2-amino-2-methyl-1-propanol for coupling, whereas the target compound requires a tetrahydroquinoline-derived amine .

Tools for Structural Characterization (Evidences 2, 4, 5)

The structural determination of analogs relied on:

  • X-ray crystallography (), facilitated by software like SHELX , ORTEP-III , and WinGX .
  • Spectroscopic methods : 1H/13C NMR, IR, and GC-MS for verifying purity and functional groups .

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide is a compound of significant interest due to its potential biological activities. This article will explore its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a methanesulfonyl group and a 3-methylbenzamide moiety. The molecular formula is C17H20N2O4SC_{17}H_{20}N_2O_4S with a molecular weight of approximately 336.42 g/mol.

The biological activity of this compound is attributed to its interaction with various biological targets. The methanesulfonyl group enhances the compound's solubility and bioavailability, while the tetrahydroquinoline structure is often associated with various pharmacological effects, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act on neurotransmitter receptors, influencing pain and inflammatory responses.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes .

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : Compounds in this class have been shown to interfere with the cell cycle, leading to halted proliferation.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger cellular stress responses leading to apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzamide moiety or variations in the tetrahydroquinoline structure can significantly impact potency and selectivity towards biological targets.

ModificationEffect on Activity
Altering the methanesulfonyl groupEnhances solubility and receptor affinity
Substituting different groups on the benzamideAffects binding interactions and specificity

Case Studies

  • Anti-nociceptive Effects : In a study evaluating various tetrahydroquinoline derivatives as opioid receptor agonists, compounds structurally related to this compound demonstrated significant anti-nociceptive effects in animal models . These findings suggest that similar compounds could be developed as analgesics with reduced side effects.
  • Inhibition of Methionyl-tRNA Synthetase : Another study highlighted the inhibitory effects of related compounds on methionyl-tRNA synthetase, which is vital for protein synthesis . This suggests potential applications in developing antibiotics targeting bacterial translation mechanisms.

Q & A

Q. What are the recommended multi-step synthesis protocols for N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide?

The synthesis involves:

  • Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted anilines under acidic conditions, followed by methanesulfonyl protection at the 1-position using methanesulfonyl chloride in dichloromethane with triethylamine as a base .
  • Step 2 : Introduction of the 3-methylbenzamide group via coupling reactions. A common method employs 3-methylbenzoyl chloride with the tetrahydroquinoline intermediate in anhydrous THF, catalyzed by DMAP at 0–5°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures yield >95% purity .

Q. How is the crystal structure of this compound characterized, and which software tools are optimal?

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) at 100 K using Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : SHELXL (for small-molecule refinement) and WinGX (for graphical interface and symmetry checks) are preferred. Hydrogen atoms are placed geometrically, and non-hydrogens are refined anisotropically .
  • Validation : ORTEP-3 for thermal ellipsoid visualization and Mercury for intermolecular interaction analysis (e.g., π-π stacking, hydrogen bonds) .

Q. What analytical techniques confirm purity and structural integrity?

  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), UV detection at 254 nm; retention time compared to standards .
  • NMR : 1^1H and 13^13C NMR in DMSO-d6 to verify methanesulfonyl (-SO2_2CH3_3) protons (δ 3.2–3.4 ppm) and benzamide carbonyl (δ 167–169 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]+^+ at m/z 371.1 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity against neurodegenerative targets?

  • Modification Sites :
    • Tetrahydroquinoline Core : Introduce electron-withdrawing groups (e.g., -CF3_3) at position 3 to enhance blood-brain barrier penetration .
    • Benzamide Substituents : Replace 3-methyl with nitro or chloro groups to improve cholinergic receptor binding affinity (IC50_{50} reduction from 12 µM to 4.5 µM in acetylcholinesterase assays) .
  • Computational Tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes with tau protein or Aβ peptides .

Q. How can contradictory data on antimicrobial activity be resolved?

  • Case Example : Discrepancies in MIC values against Staphylococcus aureus (reported as 8 µg/mL vs. 32 µg/mL) may arise from:
    • Assay Variability : Standardize broth microdilution per CLSI guidelines using Mueller-Hinton II medium .
    • Compound Stability : Pre-test solubility in DMSO and verify stability via LC-MS after 24-hour incubation .
  • Orthogonal Validation : Combine disk diffusion assays with time-kill curves to confirm bacteriostatic vs. bactericidal effects .

Q. What methodologies elucidate interactions with kinase targets (e.g., GSK-3β)?

  • In Vitro Kinase Assays : Use recombinant GSK-3β enzyme with [γ-32^{32}P]ATP and tau peptide substrate. Measure inhibition via scintillation counting (IC50_{50} typically 0.5–5 µM) .
  • Crystallography : Co-crystallize the compound with GSK-3β (PDB ID: 1H8F) to identify hydrogen bonds with Val135 and hydrophobic interactions in the ATP-binding pocket .

Q. How is metabolic stability assessed in physiological conditions?

  • Liver Microsome Assays : Incubate with human liver microsomes (0.5 mg/mL) in NADPH-regenerating system. Monitor parent compound depletion via LC-MS/MS over 60 minutes (t1/2_{1/2} > 40 min suggests suitability for in vivo studies) .
  • Plasma Stability : Incubate in rat plasma (37°C, pH 7.4) for 24 hours; >90% remaining indicates low esterase susceptibility .

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